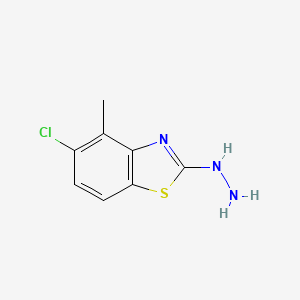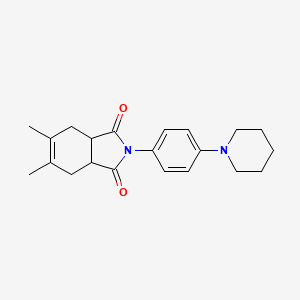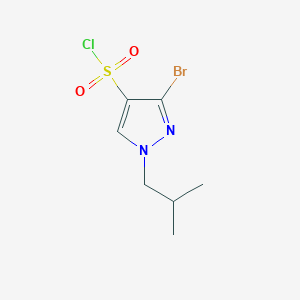![molecular formula C17H18ClN3O4S B2662378 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034294-37-4](/img/structure/B2662378.png)
5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is an organic compound often studied for its potential applications in various fields such as medicinal chemistry and pharmacology. It comprises a sulfonamide moiety, a methoxy group, and a complex pyrrolopyridinyl ethyl side chain, contributing to its intricate molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. Common starting materials might include 5-chloro-2-methoxybenzenesulfonyl chloride and 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine. The synthesis generally involves nucleophilic substitution reactions and coupling reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using automated reactors to ensure precision and efficiency. Parameters like temperature, pressure, and pH are meticulously controlled to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation, often leading to the formation of sulfone derivatives.
Reduction: : Can be reduced to amines and hydroxyl derivatives.
Substitution: : Participates in nucleophilic substitution, forming various substituted derivatives.
Common Reagents and Conditions Used
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Common nucleophiles used include amines and alcohols.
Major Products Formed
Products range from simple amine derivatives to more complex sulfone and substituted aryl compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is explored for:
Chemistry: : As a reagent in organic synthesis for producing various derivatives.
Biology: : Potential use as a biochemical probe to study enzyme interactions.
Medicine: : Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: : Employed in material science for producing polymers and other complex materials.
Mecanismo De Acción
The compound exhibits its effects primarily by interacting with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety typically plays a crucial role in binding to active sites, disrupting normal biological processes.
Comparación Con Compuestos Similares
When compared to compounds like N-(2-chloro-4-methoxyphenyl)pyrrolidin-3-amine or 5-chloro-2-methoxybenzenesulfonamide, 5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide stands out due to its unique pyrrolo[2,3-c]pyridinyl ethyl side chain, which imparts distinctive biological activities and reactivity patterns.
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide
N-(2-chloro-4-methoxyphenyl)pyrrolidin-3-amine
2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-20-8-5-12-6-9-21(17(22)16(12)20)10-7-19-26(23,24)15-11-13(18)3-4-14(15)25-2/h3-6,8-9,11,19H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZQCVXHUSPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)

![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)


![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)

![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea](/img/structure/B2662310.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride](/img/structure/B2662313.png)
![1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea](/img/structure/B2662315.png)
acetate](/img/structure/B2662317.png)

